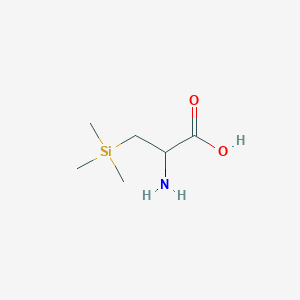![molecular formula C15H24S2Sn B15156387 (5-Hexylthieno[3,2-b]thiophen-2-yl)trimethylstannane](/img/structure/B15156387.png)
(5-Hexylthieno[3,2-b]thiophen-2-yl)trimethylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Hexylthieno[3,2-b]thiophen-2-yl)trimethylstannane is an organotin compound that features a thienothiophene core with a hexyl side chain and a trimethylstannane group. Thienothiophenes are known for their stable and electron-rich structures, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hexylthieno[3,2-b]thiophen-2-yl)trimethylstannane typically involves the Stille coupling reaction. This reaction uses a palladium catalyst to couple an organotin compound with an organic halide. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: 50-100°C
Reagents: Organotin compound (e.g., trimethylstannane) and organic halide (e.g., bromothieno[3,2-b]thiophene).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To handle increased volumes of reactants and solvents.
Continuous flow systems: To improve efficiency and yield.
Purification: Techniques such as distillation, recrystallization, and chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
(5-Hexylthieno[3,2-b]thiophen-2-yl)trimethylstannane undergoes several types of chemical reactions, including:
Substitution reactions: Where the trimethylstannane group can be replaced by other functional groups.
Oxidation reactions: Leading to the formation of sulfoxides or sulfones.
Coupling reactions: Such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Halides, nucleophiles, and bases under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts, boronic acids, or alkenes under inert atmosphere.
Major Products
Substitution: Various substituted thienothiophenes.
Oxidation: Thienothiophene sulfoxides or sulfones.
Coupling: Extended π-conjugated systems for electronic applications.
Aplicaciones Científicas De Investigación
(5-Hexylthieno[3,2-b]thiophen-2-yl)trimethylstannane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structural features.
Industry: Utilized in the production of organic semiconductors, photovoltaic materials, and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of (5-Hexylthieno[3,2-b]thiophen-2-yl)trimethylstannane involves its interaction with molecular targets through its electron-rich thienothiophene core. This interaction can modulate various pathways, including:
Electron transfer: Facilitating redox reactions.
Binding to proteins: Affecting enzyme activity or receptor function.
Formation of reactive intermediates: Leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-b]thiophene derivatives: Compounds with different substituents on the thienothiophene core.
Other organotin compounds: Such as trimethylstannyl-substituted thiophenes and furans
Uniqueness
(5-Hexylthieno[3,2-b]thiophen-2-yl)trimethylstannane stands out due to its specific combination of a hexyl side chain and a trimethylstannane group, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .
Propiedades
Fórmula molecular |
C15H24S2Sn |
|---|---|
Peso molecular |
387.2 g/mol |
Nombre IUPAC |
(2-hexylthieno[3,2-b]thiophen-5-yl)-trimethylstannane |
InChI |
InChI=1S/C12H15S2.3CH3.Sn/c1-2-3-4-5-6-10-9-12-11(14-10)7-8-13-12;;;;/h7,9H,2-6H2,1H3;3*1H3; |
Clave InChI |
CXVNAZXMXYZCAW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC2=C(S1)C=C(S2)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(2-hydroxyphenyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B15156313.png)
![6-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B15156318.png)
![4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B15156321.png)
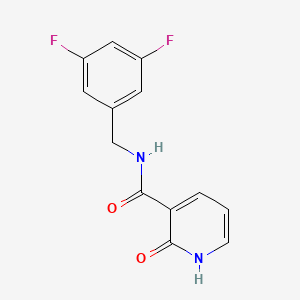

![2-[(4-Iodobenzyl)sulfanyl]-5-nitropyridine](/img/structure/B15156337.png)
![[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B15156341.png)
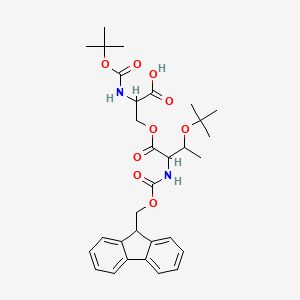
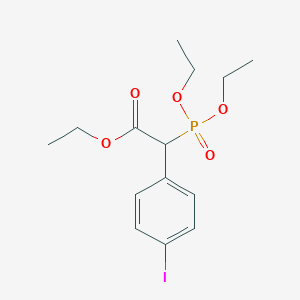
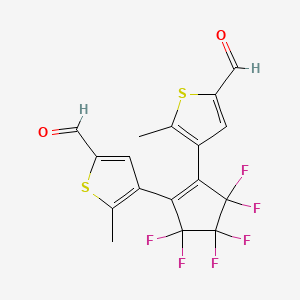
![1-(4-ethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B15156367.png)
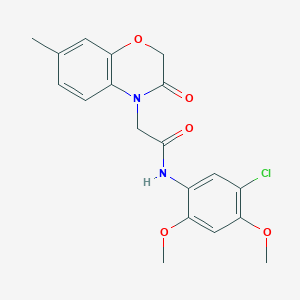
![Methyl 2-[(benzyloxycarbonyl)amino]-4-oxobutanoate](/img/structure/B15156379.png)
